Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride
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Overview
Description
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a carbamate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride typically involves the reaction of dimethylamine with 4-dimethylamino-3-ethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and as a tool for probing biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, dimethyl-, 3-pyridinyl ester: This compound has a similar carbamate ester functional group but differs in the aromatic ring structure.
Carbamic acid, dimethyl-, 3-ethylphenyl ester: This compound is similar but lacks the dimethylamino group on the aromatic ring.
Uniqueness
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride is unique due to the presence of both the dimethylamino and ethyl groups on the aromatic ring. This unique structure contributes to its specific chemical reactivity and biological activity .
Properties
CAS No. |
63884-70-8 |
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Molecular Formula |
C13H21ClN2O2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
[4-(dimethylcarbamoyloxy)-2-ethylphenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-6-10-9-11(17-13(16)15(4)5)7-8-12(10)14(2)3;/h7-9H,6H2,1-5H3;1H |
InChI Key |
CCNGSILPQMAFQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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